4-Fluoro-6-nitroindoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

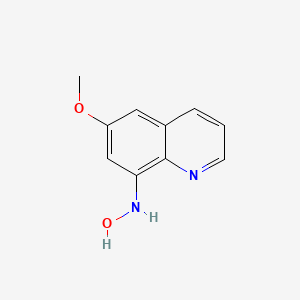

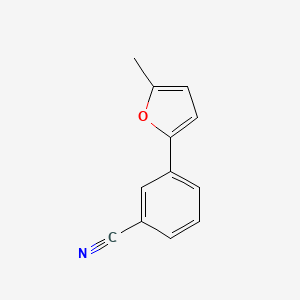

4-Fluoro-6-nitroindoline is an organic compound with the molecular formula C8H7FN2O2 It is a derivative of indoline, characterized by the presence of a fluorine atom at the 4th position and a nitro group at the 6th position on the indoline ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Fluor-6-nitroindolin beinhaltet typischerweise die Nitrierung von 4-Fluorindolin. Ein häufiges Verfahren umfasst die folgenden Schritte:

Nitrierungsreaktion: 4-Fluorindolin wird mit einem Nitrierungsmittel, wie z. B. einer Mischung aus konzentrierter Schwefelsäure und Salpetersäure, behandelt, um die Nitrogruppe in der 6. Position einzuführen.

Reaktionsbedingungen: Die Reaktion wird üblicherweise bei niedrigen Temperaturen durchgeführt, um die Nitrierungsgeschwindigkeit zu kontrollieren und die Bildung von Nebenprodukten zu minimieren.

Industrielle Produktionsmethoden

Die industrielle Produktion von 4-Fluor-6-nitroindolin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batch- oder kontinuierliche Strömungsreaktoren: Diese Reaktoren werden verwendet, um ein effizientes Mischen und eine gute Temperaturkontrolle zu gewährleisten.

Reinigungsschritte: Das Rohprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um 4-Fluor-6-nitroindolin mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Fluor-6-nitroindolin durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) zu einer Aminogruppe reduziert werden.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Reduktionsmittel: Wasserstoffgas, Palladium auf Kohlenstoff oder andere Metallkatalysatoren.

Nukleophile: Ammoniak, Amine oder andere nukleophile Reagenzien.

Hauptprodukte, die gebildet werden

Amin-Derivate: Die Reduktion der Nitrogruppe führt zur Bildung von 4-Fluor-6-aminoindolin.

Substituierte Indoline: Substitutionsreaktionen führen zu verschiedenen substituierten Indolinderivaten.

Wissenschaftliche Forschungsanwendungen

4-Fluor-6-nitroindolin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Forschung ist im Gange, um ihr Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.

Industrie: Es wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Fluor-6-nitroindolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren und zu verschiedenen biologischen Wirkungen führen. Das Fluoratom erhöht die Stabilität und Reaktivität der Verbindung, wodurch sie zu einem wertvollen Werkzeug in der medizinischen Chemie wird.

Wirkmechanismus

The mechanism of action of 4-Fluoro-6-nitroindoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Fluorindolin: Fehlt die Nitrogruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.

6-Nitroindolin: Fehlt das Fluoratom, was seine Stabilität und Reaktivität beeinflusst.

4-Chlor-6-nitroindolin: Ähnliche Struktur, jedoch mit einem Chloratom anstelle von Fluor, was zu unterschiedlichen chemischen Eigenschaften führt.

Einzigartigkeit

4-Fluor-6-nitroindolin ist aufgrund des Vorhandenseins sowohl der Fluor- als auch der Nitrogruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Die Kombination dieser funktionellen Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

Molekularformel |

C8H7FN2O2 |

|---|---|

Molekulargewicht |

182.15 g/mol |

IUPAC-Name |

4-fluoro-6-nitro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7FN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h3-4,10H,1-2H2 |

InChI-Schlüssel |

GHXGQDHBPSIPLC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC2=C1C(=CC(=C2)[N+](=O)[O-])F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)

![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)

![3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)

![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)